molecular formula C11H10N2S B5765391 N-methylquinoline-2-carbothioamide

N-methylquinoline-2-carbothioamide

Cat. No.: B5765391
M. Wt: 202.28 g/mol
InChI Key: MQYPTPQUSFWMRA-UHFFFAOYSA-N
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Description

N-Methylquinoline-2-carbothioamide is a heterocyclic organic compound featuring a quinoline backbone substituted with a methylated thioamide group at the 2-position. The methyl group on the nitrogen atom could improve metabolic stability and modulate lipophilicity, impacting bioavailability.

Properties

IUPAC Name

N-methylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPTPQUSFWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-2-carbothioamide can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with methylamine and carbon disulfide under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylquinoline-2-carbothioamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-methylquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₀N₂S 202.27 Quinoline, Thioamide, Methyl
Quinoline-2-carboxamide C₁₀H₈N₂O 172.18 Quinoline, Carboxamide
N-Ethylquinoline-2-carbothioamide C₁₂H₁₂N₂S 216.30 Quinoline, Thioamide, Ethyl
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 157.13 Cyano, Acetamide, Methylamino

Key Observations :

  • Thioamide vs.
  • Alkyl Substituents: The methyl group in this compound reduces steric hindrance compared to bulkier ethyl derivatives, possibly improving binding affinity in enzyme pockets.

Insights :

  • Thioamide derivatives generally exhibit stronger anticancer activity than carboxamides, likely due to enhanced metal chelation and redox modulation .
  • The cyano-containing acetamide analog lacks robust toxicological data, highlighting a critical research gap for structurally related compounds .

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